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molecular formula C14H9ClN2O3S2 B8372057 5-Chloro-2-(2-methoxy-4-nitro-phenylsulfanyl)-benzothiazole

5-Chloro-2-(2-methoxy-4-nitro-phenylsulfanyl)-benzothiazole

Cat. No. B8372057
M. Wt: 352.8 g/mol
InChI Key: DWQWGLBICRJMCM-UHFFFAOYSA-N
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Patent
US07041691B1

Procedure details

5-Chloro-2-(2-methoxy-4-nitro-phenylsulfanyl)-benzothiazole (257) was prepared (75%) from 2-methoxy-4-nitrobenzenethiol (249) and 2,5-dichlorobenzothiazole (250), in a similar manner as described in example 251.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[SH:12].Cl[C:14]1[S:15][C:16]2[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:17]=2[N:18]=1>>[Cl:23][C:20]1[CH:21]=[CH:22][C:16]2[S:15][C:14]([S:12][C:4]3[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]=3[O:2][CH3:1])=[N:18][C:17]=2[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=C(C=C2)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(S2)SC2=C(C=C(C=C2)[N+](=O)[O-])OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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